

# Technical Guide: 6-Chloro-2-tetralone (CAS: 17556-18-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-2-tetralone**, a key intermediate in pharmaceutical synthesis. It covers its chemical and physical properties, synthetic approaches, and its application in the development of therapeutic agents, with a focus on its role as a precursor to the 5 $\alpha$ -reductase inhibitor, Bexlosteride.

## Core Compound Properties

**6-Chloro-2-tetralone**, with the CAS number 17556-18-2, is a halogenated derivative of 2-tetralone.<sup>[1][2]</sup> Its chemical structure and properties make it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of **6-Chloro-2-tetralone**

Property	Value	Source(s)
CAS Number	17556-18-2	[1][2]
IUPAC Name	6-chloro-3,4-dihydro-1H-naphthalen-2-one	[2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO	[1][2]
Molecular Weight	180.63 g/mol	[1][2]
Appearance	Light yellow to yellow solid	
Melting Point	60-65 °C	
Boiling Point	115 °C @ 0.01 Torr	
Density (Predicted)	1.248 ± 0.06 g/cm <sup>3</sup>	

## Synthesis of 6-Chloro-2-tetralone

While specific, detailed experimental protocols for the synthesis of **6-Chloro-2-tetralone** are not readily available in the public domain, its structure lends itself to established synthetic methodologies for tetralone compounds. The following are plausible synthetic strategies:

### Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding  $\gamma$ -arylbutyric acid. For **6-Chloro-2-tetralone**, this would likely involve the cyclization of a precursor like 4-(4-chlorophenyl)butanoic acid. The process generally involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>).

### Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that could also be employed. This method involves a Michael addition followed by an intramolecular aldol condensation. A potential pathway could involve the reaction of a substituted cyclohexenone with a suitable

vinyl ketone, although this might require more complex starting materials to achieve the desired substitution pattern.

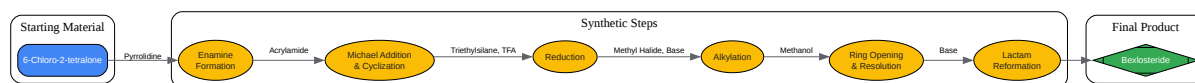
## Application in Drug Development: Synthesis of Bexlosteride

A significant application of **6-Chloro-2-tetralone** is its use as a starting material in the synthesis of Bexlosteride, a potent and selective inhibitor of the type I isoform of 5 $\alpha$ -reductase. [1] Bexlosteride was advanced to Phase III clinical trials. The synthesis involves a multi-step sequence that transforms the tetralone scaffold into the final fused quinolinone structure.

## Experimental Workflow for Bexlosteride Synthesis

The synthesis of Bexlosteride from **6-Chloro-2-tetralone** can be summarized in the following key steps:

- **Enamine Formation:** **6-Chloro-2-tetralone** is reacted with pyrrolidine to form the corresponding enamine.
- **Michael Addition and Cyclization:** The enamine undergoes a Michael addition with acrylamide, followed by an intramolecular cyclization and elimination of pyrrolidine to form an unsaturated lactam.
- **Reduction:** The double bond in the lactam is reduced, typically using a reducing agent like triethylsilane in the presence of an acid.
- **Alkylation:** The nitrogen of the lactam is alkylated with a methyl halide.
- **Ring Opening and Resolution:** The lactam ring is opened with methanol to form a methyl ester, which is then resolved to isolate the desired enantiomer.
- **Lactam Reformation:** The resolved amino ester is treated with a base to reform the lactam ring, yielding Bexlosteride.

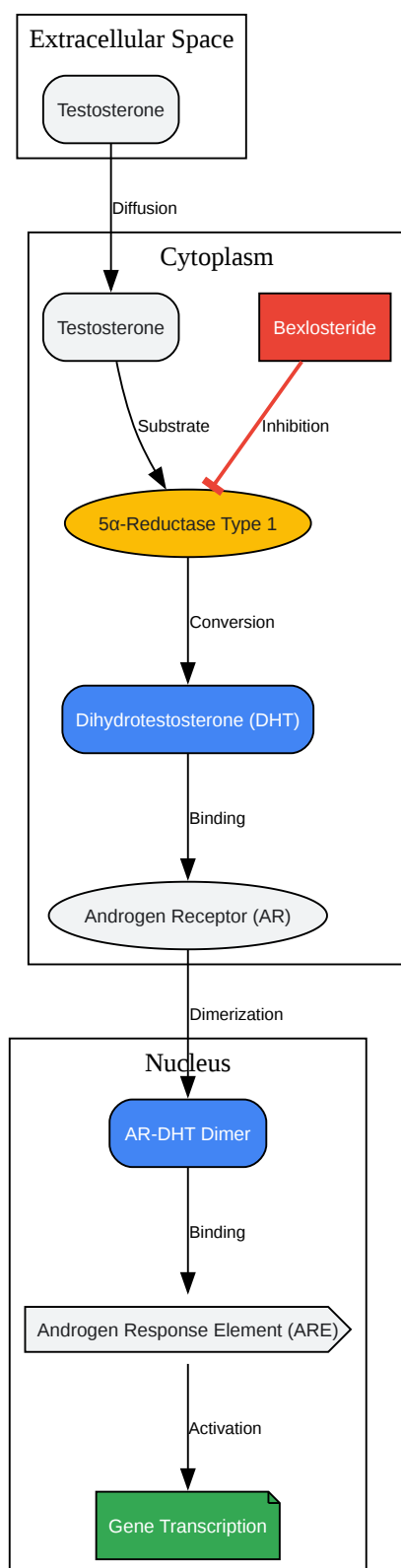


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**Caption:** Synthetic workflow for Bexlosteride from **6-Chloro-2-tetralone**.

## Signaling Pathway and Mechanism of Action

Bexlosteride, synthesized from **6-Chloro-2-tetralone**, is an inhibitor of 5 $\alpha$ -reductase type 1. This enzyme plays a crucial role in androgen signaling by converting testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) than testosterone. The binding of DHT to the AR leads to its dimerization, nuclear translocation, and the subsequent transcription of androgen-responsive genes, which are involved in various physiological and pathological processes, including those related to certain skin conditions and cancers. By inhibiting 5 $\alpha$ -reductase, Bexlosteride reduces the levels of DHT, thereby downregulating androgen signaling.



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**Caption:** Androgen signaling pathway and the inhibitory action of Bexlosteride.

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## References

- 1. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: 6-Chloro-2-tetralone (CAS: 17556-18-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101120#6-chloro-2-tetralone-cas-number-and-properties]

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Address: 3281 E Guasti Rd  
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